3-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one
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Overview
Description
3-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one is a heterocyclic compound that features a bromine atom and a pyridin-4-yl group attached to a pyridin-2(1H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one typically involves the bromination of 1-(pyridin-4-yl)pyridin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane (DCM) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyridin-2(1H)-one core can be oxidized to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced to form the corresponding pyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridin-2(1H)-one derivatives.
Oxidation Reactions: Major products are the corresponding N-oxides.
Reduction Reactions: Reduced pyridine derivatives are formed.
Scientific Research Applications
3-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridin-4-yl group play crucial roles in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(pyridin-4-yl)pyridin-3(1H)-one
- 4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one
- 3-Chloro-1-(pyridin-4-yl)pyridin-2(1H)-one
Uniqueness
3-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one is unique due to the specific positioning of the bromine atom and the pyridin-4-yl group, which can significantly influence its reactivity and interaction with biological targets. This unique structure makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
3-bromo-1-pyridin-4-ylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-2-1-7-13(10(9)14)8-3-5-12-6-4-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBXGQDVMHYBAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)Br)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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